REACTION_CXSMILES
|
C([C:4]1[C:9]2[N:10]=[N:11][S:12][C:8]=2[CH:7]=[CH:6][CH:5]=1)(O)=O.B(OCC)(OCC)[O:14][CH2:15]C.CO>O1CCCC1>[OH:14][CH2:15][C:7]1[C:8]2[S:12][N:11]=[N:10][C:9]=2[CH:4]=[CH:5][CH:6]=1
|
Name
|
carboxybenzo-1,2,3-thiadiazole
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=CC2=C1N=NS2
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
B(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
there are added dropwise under a nitrogen atmosphere
|
Type
|
STIRRING
|
Details
|
The mixture is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled down to 5°-10° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The mixture is subsequently evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
a further 300 ml of methanol are added
|
Type
|
CUSTOM
|
Details
|
the mixture is re-evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified on silica gel (solvent: ethyl acetate/hexane)
|
Type
|
CUSTOM
|
Details
|
the product obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallised from ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=CC=2N=NSC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |